molecular formula C9H14N2OS B8814982 2-Ethylthio-4-hydroxy-6-propylpyrimidine CAS No. 62459-07-8

2-Ethylthio-4-hydroxy-6-propylpyrimidine

Cat. No.: B8814982
CAS No.: 62459-07-8
M. Wt: 198.29 g/mol
InChI Key: USYJPURHWWPPBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylthio-4-hydroxy-6-propylpyrimidine is a versatile 4-pyrimidone-2-thioether derivative designed for pharmaceutical and synthetic chemistry research. As a class, 4-pyrimidone-2-thioethers are recognized as highly useful synthetic precursors to densely functionalized pyrimidines, which are common structural motifs found in a wide array of bioactive molecules . The presence of the ethylthio group at the 2-position and the hydroxy group at the 4-position provides distinct sites for regioselective functionalization, enabling efficient construction of complex molecular architectures . This compound serves as a key building block in medicinal chemistry, particularly in the synthesis of potential kinase inhibitors and other biologically active agents . Pyrimidine-based scaffolds are frequently encountered in compounds under investigation for various diseases, highlighting the research value of this intermediate . The specific propyl and ethylthio substituents on this pyrimidine core may influence its physicochemical properties and reactivity, making it a valuable reagent for structure-activity relationship (SAR) studies and library development. Applications & Research Value: The primary application of this compound is as a versatile synthetic intermediate. Its structure allows researchers to perform selective reactions at different positions on the pyrimidine ring. The alkylthio group can act as a linker or be converted into a sulfone to facilitate Nucleophilic Aromatic Substitution (S N Ar), while the 4-hydroxy group can be functionalized via ether formation or through an activation/S N Ar sequence . This flexibility is crucial for designing and synthesizing novel compounds for biological screening. Handling & Disclaimer: This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for safe handling, storage, and disposal information.

Properties

CAS No.

62459-07-8

Molecular Formula

C9H14N2OS

Molecular Weight

198.29 g/mol

IUPAC Name

2-ethylsulfanyl-4-propyl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H14N2OS/c1-3-5-7-6-8(12)11-9(10-7)13-4-2/h6H,3-5H2,1-2H3,(H,10,11,12)

InChI Key

USYJPURHWWPPBO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following pyrimidine derivatives share core structural similarities with 2-Ethylthio-4-hydroxy-6-propylpyrimidine but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Substituents Key Properties Biological Activity
This compound 2-Ethylthio, 4-hydroxy, 6-propyl Moderate lipophilicity (due to propyl chain), potential for hydrogen bonding (hydroxy group) Antibacterial activity inferred from analogs
6-Chloro-4-hydroxypyrimidine (CAS 4765-77-9) 6-Chloro, 4-hydroxy Higher polarity (chloro group reduces lipophilicity), acidic hydroxy group Primarily used in synthesis; safety data limited
5a (Ethyl 2-(5-cyano-4-oxo-6-phenyl-1,4-dihydropyrimidin-2-ylthio) acetate) 2-Ethylthio with acetate ester, 4-oxo, 6-phenyl Enhanced solubility (ester group), π-π stacking potential (phenyl) Antibacterial activity demonstrated
5d (4-Oxo-2-(propylthio)-6-(pyridin-2-yl)-1,4-dihydropyrimidine-5-carbonitrile) 2-Propylthio, 4-oxo, 6-pyridinyl, 5-cyano Polarizable (cyano and pyridinyl groups), moderate metabolic stability Pending pharmacological evaluation

Key Findings

Substituent Effects on Reactivity and Solubility: Thioether vs. Hydroxy vs. Oxo: The 4-hydroxy group in the target compound may participate in hydrogen bonding, influencing receptor binding, while 4-oxo analogs (e.g., compound 5a) exhibit stronger electron-withdrawing effects, altering reactivity .

Biological Activity Trends: Alkyl chains (e.g., propyl in the target compound) correlate with increased antibacterial potency in pyrimidine derivatives, as seen in compound 5a (6-phenyl substituent) . The absence of electron-withdrawing groups (e.g., cyano in 5d) in this compound may reduce metabolic degradation compared to nitrile-containing analogs .

Synthetic Accessibility :

  • The target compound’s synthesis involves alkylation with iodopropane, similar to methods for 5d , but requires milder conditions than chloro-substituted analogs (e.g., 6-Chloro-4-hydroxypyrimidine), which often need halogenation steps .

Data Tables

Table 1: Physicochemical Properties

Property This compound 6-Chloro-4-hydroxypyrimidine Compound 5a
Molecular Weight (g/mol) ~226.3 (estimated) 146.57 361.42
LogP ~1.8 (predicted) ~0.5 ~2.5
Hydrogen Bond Donors 1 (4-OH) 1 (4-OH) 1 (4-oxo)

Critical Analysis of Evidence

  • Antibacterial Activity : While direct data for this compound is lacking, analogs like 5a (MIC 8–16 μg/mL) suggest that alkylthio and aryl substituents enhance activity .
  • Safety Profile : 6-Chloro-4-hydroxypyrimidine’s safety data emphasize handling precautions, but its chloro group may confer higher toxicity compared to ethylthio derivatives .
  • Synthetic Challenges : The target compound’s propyl chain requires precise alkylation conditions, contrasting with the simpler synthesis of smaller analogs (e.g., 6-Chloro-4-hydroxypyrimidine) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Ethylthio-4-hydroxy-6-propylpyrimidine?

  • Methodological Answer : Synthesis typically involves multi-step alkylation and cyclization reactions. For example:

  • Step 1 : Use thiol-containing precursors to introduce the ethylthio group via nucleophilic substitution under controlled pH (6–8) and temperatures (60–80°C) .
  • Step 2 : Propyl group incorporation can be achieved using alkyl halides or Grignard reagents, requiring inert atmospheres (e.g., nitrogen) to prevent side reactions .
  • Step 3 : Hydroxylation at the 4-position often employs oxidative conditions (e.g., H₂O₂/acidic media) or hydroxyl-group protection/deprotection strategies .

Q. How can researchers confirm the structural integrity of synthesized this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to verify substituent positions (e.g., ethylthio protons at δ 1.2–1.5 ppm, hydroxy proton as a broad singlet) .
  • Mass Spectrometry (HRMS/LCMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/S percentages .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

  • Methodological Answer : Systematic variation of parameters is critical:

  • Temperature : Higher temperatures (70–90°C) accelerate alkylation but may degrade sensitive functional groups; lower temps (40–60°C) favor selectivity .
  • Catalysts : Use phase-transfer catalysts (e.g., TBAB) for biphasic reactions or Lewis acids (e.g., ZnCl₂) to activate electrophilic sites .
  • Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures facilitate crystallization .

Q. How should researchers address contradictions in reported biological activity data for pyrimidine derivatives like this compound?

  • Methodological Answer :

  • Assay Standardization : Replicate studies under identical conditions (e.g., cell lines, incubation times) to isolate variables .
  • Target Validation : Use orthogonal methods (e.g., SPR for binding affinity, enzymatic assays for inhibition kinetics) to confirm activity .
  • Structural Analog Comparison : Test derivatives with incremental modifications (e.g., ethylthio → methylthio) to identify SAR trends .

Q. What strategies mitigate poor aqueous solubility of this compound in in vitro assays?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility without cytotoxicity .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) that hydrolyze in physiological conditions .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Q. What reaction mechanisms govern the functionalization of this compound?

  • Methodological Answer :

  • Nucleophilic Aromatic Substitution (SNAr) : Ethylthio groups activate the pyrimidine ring for substitution at electron-deficient positions (e.g., 2- or 4-) .
  • Oxidation/Reduction : Hydroxy groups can be oxidized to ketones (e.g., using PCC) or reduced to alcohols (NaBH₄), altering reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.